

# Spectroscopic Profile of 5-Methoxybenzofurazan: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Methoxybenzofurazan

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-Methoxybenzofurazan** (also known as 5-methoxy-2,1,3-benzoxadiazole). Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectroscopic data derived from established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information herein serves as a valuable reference for the identification and characterization of **5-Methoxybenzofurazan** in research and development settings.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for **5-Methoxybenzofurazan**. These predictions are based on the analysis of its chemical structure and comparison with data from structurally analogous compounds.

## **<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **5-Methoxybenzofurazan**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~7.7 - 7.5	Doublet	1H	Aromatic Proton (H-7)
~7.2 - 7.0	Doublet of doublets	1H	Aromatic Proton (H-6)
~6.9 - 6.7	Doublet	1H	Aromatic Proton (H-4)
~3.9	Singlet	3H	Methoxy Group (-OCH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>. These are estimated values and may vary based on the solvent and experimental conditions.

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **5-Methoxybenzofurazan**

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~160 - 155	C5 (Carbon bearing the methoxy group)
~150 - 145	C3a, C7a (Bridgehead carbons)
~115 - 110	C6
~110 - 105	C7
~100 - 95	C4
~56	Methoxy Carbon (-OCH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>. These are estimated values and may vary based on the solvent and experimental conditions.

## IR (Infrared) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for **5-Methoxybenzofurazan**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3100 - 3000	C-H Stretch	Aromatic
~2950 - 2850	C-H Stretch	Methoxy (-OCH <sub>3</sub> )
~1620 - 1580	C=N Stretch	Benzofurazan Ring
~1500 - 1400	C=C Stretch	Aromatic Ring
~1250 - 1200	C-O-C Asymmetric Stretch	Aryl Ether
~1050 - 1000	C-O-C Symmetric Stretch	Aryl Ether
~850 - 800	C-H Out-of-plane Bend	Aromatic

## UV-Vis (Ultraviolet-Visible) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for **5-Methoxybenzofurazan**

λ <sub>max</sub> (nm)	Electronic Transition	Chromophore
~280 - 290	π → π	Benzofurazan Ring System
~320 - 340	n → π	Benzofurazan Ring System

Solvent: Ethanol or Methanol.  
The exact absorption maxima and molar absorptivity are dependent on the solvent used.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

## <sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation: Dissolve 5-10 mg of **5-Methoxybenzofurazan** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or Acetone-d<sub>6</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR.
- Data Acquisition for <sup>1</sup>H NMR:
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire a single-pulse experiment with a 90° pulse angle.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Data Acquisition for <sup>13</sup>C NMR:
  - Switch the probe to the <sup>13</sup>C frequency.
  - Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.
  - Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
  - Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good quality spectrum.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

- Phase and baseline correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small, solid sample of **5-Methoxybenzofurazan** directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
  - Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Place the sample in the instrument's beam path.
  - Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

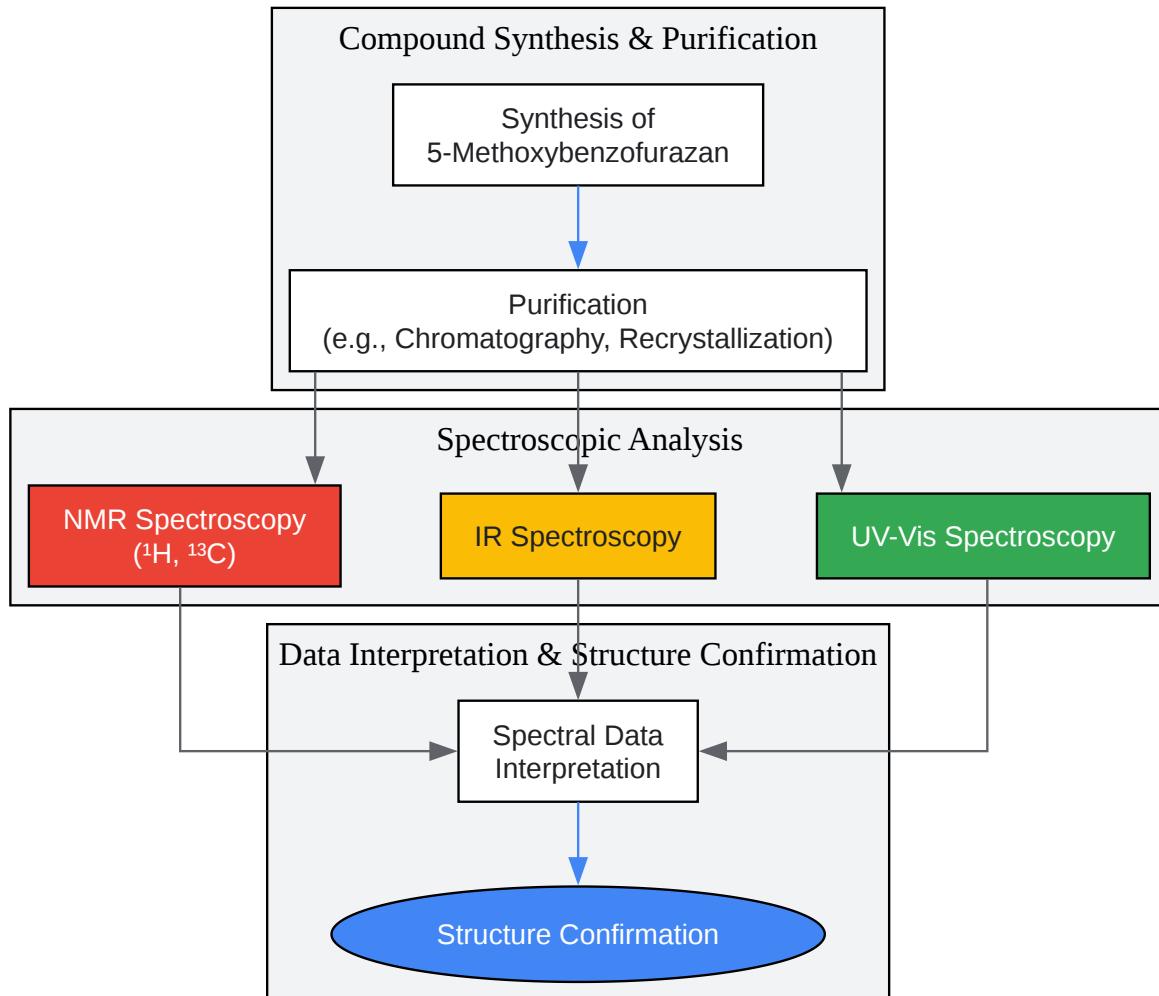
## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:

- Prepare a stock solution of **5-Methoxybenzofurazan** in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
- Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
  - Fill a matching quartz cuvette with the sample solution.
  - Place the blank and sample cuvettes in the respective holders in the spectrophotometer.
  - Scan a range of wavelengths (e.g., 200-800 nm) to record the absorption spectrum.
- Data Analysis: Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ) from the resulting spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **5-Methoxybenzofurazan**.



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)